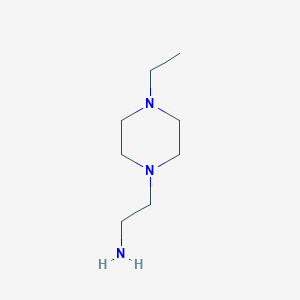

2-(4-Ethylpiperazin-1-yl)ethanamine

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-Ethylpiperazin-1-yl)ethanamine often involves complex reactions including nucleophilic substitution and condensation reactions. For instance, derivatives have been synthesized through reactions involving cyclization and acylation methods, indicating a versatile approach to modifying the core structure for various applications (Jiang, Xu, & Wu, 2016). Another method involved the condensation of 1-diarylmethylpiperazine with oxoacetyl chloride to produce novel derivatives (Kumbhare, Kumar, Dadmal, Kosurkar, & Appalanaidu, 2013).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates intricate details like hydrogen bonding, π…π interactions, and the influence of various substituents on the conformation and stability of the molecule. Studies employing X-ray analysis and computational methods provide insights into the molecular packing and electronic parameters that correlate with biological activity (Karczmarzyk & Malinka, 2008).

Chemical Reactions and Properties

2-(4-Ethylpiperazin-1-yl)ethanamine and its derivatives participate in various chemical reactions, including nucleophilic substitution and Mannich reactions, showcasing their reactive nature and potential for further chemical modifications. These reactions are fundamental in tailoring the compound for specific research or therapeutic purposes (Cebeci, 2023).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and applications. X-ray crystallography studies provide valuable information on the crystalline structure and conformation, which are essential for predicting solubility and reactivity (Özbey, Kuş, & Göker, 2001).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability, and interaction with other molecules, are pivotal in determining the potential applications of 2-(4-Ethylpiperazin-1-yl)ethanamine derivatives. Spectroscopic methods and computational chemistry analyses offer insights into the electronic structure, charge distribution, and potential sites for chemical interaction, which are vital for designing compounds with desired biological or chemical properties (Vennila, Venkatesh, Sixto-López, Kamal, Kaya, & Serdaroğlu, 2021).

Scientific Research Applications

Corrosion Inhibition

Research by Das et al. (2017) investigated cadmium(II) Schiff base complexes, including 2-(piperidin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine, for their corrosion inhibition properties on mild steel in a 15% HCl environment. These complexes demonstrated effective corrosion inhibition, which was further explained using density functional theory, thus suggesting potential industrial applications in corrosion engineering (Das et al., 2017).

Antibacterial and Antifungal Activity

Kumbhare et al. (2013) synthesized a series of 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives and evaluated their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal species. These findings point towards the potential use of these compounds in developing new antimicrobial agents (Kumbhare et al., 2013).

Inhibition of 15-Lipoxygenase

Asghari et al. (2016) synthesized new derivatives of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine), including compounds with 1-ethylpiperazine, and evaluated them as potential inhibitors of 15-lipoxygenase (15-LO). Some compounds exhibited significant inhibitory activity, indicating their potential as therapeutic agents targeting 15-LO (Asghari et al., 2016).

Quantitative Structure-Activity Relationship (QSAR) Studies

Brzezińska et al. (2003) conducted QSAR analysis of H1-antihistamine activity using compounds like 2-(1-piperazinyl)benzothiazole derivatives. The study used chromatographic and biological activity data to predict the pharmacological activity of new drug candidates, highlighting the application of these compounds in drug discovery and development (Brzezińska et al., 2003).

DNA Binding and Nuclease Activity Studies

Kumar et al. (2012) synthesized Cu(II) complexes of ligands like 2-(pyridine-2-yl)-N-((pyridine-2-yl)methyl)ethanamine and studied their DNA binding and nuclease activities. The complexes showed good DNA binding propensity and induced minor structural changes in calf thymus DNA, suggesting potential applications in molecular biology and cancer therapy (Kumar et al., 2012).

Synthesis of Nonbenzenoid Analogs of Biogenic Amine

Kurokawa (1983) synthesized 2-(4-azulenyl)ethanamine derivatives, nonbenzenoid analogs of biologically active amines. These compounds were evaluated for enzyme activity, showing negligible effect on prostaglandin 15-hydroxydehydrogenase and considerable inhibition of cyclic AMP-phosphodiesterase, indicating their potential in pharmacological studies (Kurokawa, 1983).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that piperazine derivatives often interact with various neurotransmitter systems, including dopamine, serotonin, and norepinephrine .

Mode of Action

Piperazine derivatives are generally known to interact with their targets by mimicking the structure of endogenous ligands, enabling them to bind to the same receptors .

Biochemical Pathways

Given its structural similarity to other piperazine derivatives, it may influence neurotransmitter systems and their associated pathways .

Pharmacokinetics

The compound’s bioavailability, half-life, and route of elimination remain unknown .

Result of Action

Given its structural similarity to other piperazine derivatives, it may influence neurotransmitter systems, potentially leading to changes in neuronal signaling .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and activity .

properties

IUPAC Name |

2-(4-ethylpiperazin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-2-10-5-7-11(4-3-9)8-6-10/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUQIGHJQMJUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354580 | |

| Record name | 2-(4-ethylpiperazin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylpiperazin-1-yl)ethanamine | |

CAS RN |

4489-46-7 | |

| Record name | 2-(4-ethylpiperazin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-ethylpiperazin-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1269599.png)

![4-Benzyl-5-methyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269600.png)

![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine](/img/structure/B1269607.png)